molecular formula C28H28N4O2 B10866626 9-(3-Morpholinopropyl)-7-phenyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine

9-(3-Morpholinopropyl)-7-phenyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine

Cat. No.: B10866626
M. Wt: 452.5 g/mol
InChI Key: XHUKYKXWQLGFMV-UHFFFAOYSA-N
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Description

9-(3-Morpholinopropyl)-7-phenyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine is a complex organic compound belonging to the class of chromeno[2,3-d]pyrimidines. . The unique structure of this compound, which includes a morpholinopropyl group, a phenyl group, and a benzochromeno-pyrimidine core, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Morpholinopropyl)-7-phenyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine typically involves multi-component reactions (MCRs), which are efficient and versatile methods for constructing complex molecules. One common synthetic route involves the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . This reaction proceeds through a heterocyclocondensation process, forming the desired chromeno[2,3-d]pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing ionic liquid catalysts and environmentally benign solvents, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-(3-Morpholinopropyl)-7-phenyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the morpholinopropyl or phenyl groups, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

9-(3-Morpholinopropyl)-7-phenyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3-Morpholinopropyl)-7-phenyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Properties

Molecular Formula

C28H28N4O2

Molecular Weight

452.5 g/mol

IUPAC Name

14-(3-morpholin-4-ylpropyl)-11-phenyl-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-13-imine

InChI

InChI=1S/C28H28N4O2/c29-27-25-24(21-8-2-1-3-9-21)23-12-11-20-7-4-5-10-22(20)26(23)34-28(25)30-19-32(27)14-6-13-31-15-17-33-18-16-31/h1-5,7-12,19,24,29H,6,13-18H2

InChI Key

XHUKYKXWQLGFMV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C=NC3=C(C2=N)C(C4=C(O3)C5=CC=CC=C5C=C4)C6=CC=CC=C6

Origin of Product

United States

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